molecular formula C12H10Cl2N2O2S B2997714 3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide CAS No. 325724-69-4

3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide

Cat. No. B2997714
CAS RN: 325724-69-4
M. Wt: 317.18
InChI Key: VSCICOOOPVMZCV-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide (ACPCB) is a small molecule that is widely used as a research tool in the field of biochemistry and physiology. It is a synthetic compound with a wide range of applications in laboratory experiments and research studies. ACPCB is a promising compound for drug development due to its ability to target specific proteins and enzymes.

Scientific Research Applications

Antimicrobial Activity Research into the antimicrobial properties of sulfonamide derivatives, including 3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide, has revealed their effectiveness against various microbial strains. The antimicrobial activity is often investigated through the synthesis of Schiff base ligands containing aromatic sulfonamide fragments and their subsequent evaluation against microbes, providing valuable data for the development of new antimicrobial agents (Kausar et al., 2019).

Carbonic Anhydrase Inhibition Some derivatives of 3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA), a crucial enzyme in various physiological processes. These studies often aim to develop new therapeutic agents for conditions such as glaucoma, by investigating the intraocular pressure lowering activity of these sulfonamides in animal models (Nocentini et al., 2016).

Catalytic Applications The catalytic properties of sulfonamide-based compounds are also of significant interest. Research has shown that these compounds, when used as ligands for metal complexes, can catalyze various chemical reactions, including transfer hydrogenation processes. This opens up possibilities for their use in industrial catalysis and synthesis (Dayan et al., 2013).

properties

IUPAC Name

3-amino-4-chloro-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-9-6-5-8(7-11(9)15)19(17,18)16-12-4-2-1-3-10(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCICOOOPVMZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide

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